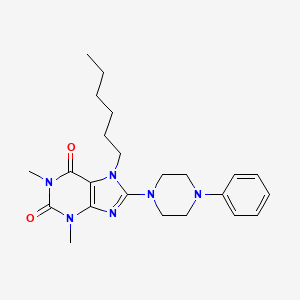

7-hexyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-hexyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H32N6O2 and its molecular weight is 424.549. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of SMR000035491 is the molecular chaperone DnaK . DnaK is a heat shock protein that plays a crucial role in assisting the folding of many proteins and preventing the aggregation of proteins within the cell.

Mode of Action

SMR000035491 interacts with DnaK, inhibiting its function . This interaction disrupts the normal functioning of DnaK, which in turn affects the formation of biofilms by Staphylococcus aureus .

Biochemical Pathways

The inhibition of DnaK by SMR000035491 affects the formation of biofilms, which are communities of bacteria that adhere to each other on surfaces and are encased in a protective matrix . Biofilms contribute to antibiotic resistance and tolerance, making infections difficult to treat .

Result of Action

The interaction of SMR000035491 with DnaK results in the inhibition of biofilm formation by Staphylococcus aureus . This could potentially make the bacteria more susceptible to antibiotic treatment and improve the effectiveness of therapies against infections caused by this bacterium .

生物活性

7-Hexyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine derivative class. Its unique structure allows for interactions with various biological targets, making it a compound of interest in medicinal chemistry and pharmacological research. This article delves into its biological activity, synthesis methods, and potential applications based on current literature.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C24H34N6O2 |

| Molecular Weight | 438.6 g/mol |

| IUPAC Name | 7-Hexyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)methylpurine-2,6-dione |

| InChI Key | YTRGABZZFXTRDJ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:

- Formation of the Purine Core : Cyclization reactions involving appropriate amines and carbonyl compounds.

- Introduction of the Hexyl Group : Alkylation using hexyl halides under basic conditions.

- Attachment of the Phenylpiperazine Moiety : Nucleophilic substitution reactions where phenylpiperazine is introduced.

These methods require careful control of reaction conditions such as temperature and pH to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The mechanism typically involves:

- Binding Affinity : The compound binds to specific sites on target proteins, modulating their activity.

- Signal Transduction : This interaction can trigger downstream signaling pathways that influence cellular responses.

The exact pathways are context-dependent and can vary based on the biological system under study.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antidepressant Effects

Studies have shown that derivatives of this compound may exhibit antidepressant-like effects in animal models. The phenylpiperazine group is known for its role in modulating serotonin receptors, which are crucial in mood regulation.

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects in various models of neurodegeneration. It appears to exert protective actions against oxidative stress and apoptosis in neuronal cells .

Anticancer Activity

Preliminary studies suggest potential anticancer properties through the inhibition of specific signaling pathways involved in tumor growth and metastasis. Further research is needed to elucidate these mechanisms fully.

Case Studies

Several research studies have explored the biological activity of this compound:

- Study on Antidepressant Activity : A study conducted on rodents demonstrated that treatment with this compound led to significant decreases in depressive-like behaviors compared to controls.

- Neuroprotection Against Oxidative Stress : Research showed that this compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide exposure, suggesting a mechanism involving antioxidant activity .

属性

IUPAC Name |

7-hexyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O2/c1-4-5-6-10-13-29-19-20(25(2)23(31)26(3)21(19)30)24-22(29)28-16-14-27(15-17-28)18-11-8-7-9-12-18/h7-9,11-12H,4-6,10,13-17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQYIVGYYNJKIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(N=C1N3CCN(CC3)C4=CC=CC=C4)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。